3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone
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Overview
Description
3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone is an intriguing chemical compound. Its unique molecular structure incorporates elements of triazole, pyridazinone, and chlorophenyl, making it a compound of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone typically involves multi-step reactions:
Formation of Triazole: : The reaction begins with the formation of the 1,2,4-triazole ring.
Substitution Reactions: : Substituting the triazole with ethyl and allylsulfanyl groups occurs next.
Formation of Pyridazinone: : The pyridazinone ring is then integrated with the already substituted triazole structure.
Final Substitution: : Finally, the pyridazinone is substituted with a 4-chlorophenyl group.
Industrial Production Methods: Industrial production may employ large-scale reactors with optimized conditions such as elevated temperatures, specific catalysts, and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized under strong conditions, altering the sulfur-containing side chain.
Reduction: : Less common but possible, typically reduces the pyridazinone ring.
Substitution: : Various nucleophilic and electrophilic substitutions can alter its phenyl or triazole groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (chlorine, bromine), acids, and bases.
Major Products
Oxidative products with modified side chains.
Reduced pyridazinone derivatives.
Substituted triazole or phenyl derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules. Biology : Studied for its interactions with enzymes and receptors. Medicine : Potential pharmaceutical applications, including anti-inflammatory and anti-cancer properties. Industry : Used in material science for developing new polymers and materials.
Mechanism of Action
The compound interacts with biological targets, typically enzymes or receptors, by binding to active sites. This binding affects molecular pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-triazole derivatives.
Pyridazinone compounds.
Chlorophenyl-containing compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-3-11-25-17-20-19-16(22(17)4-2)15-14(24)9-10-23(21-15)13-7-5-12(18)6-8-13/h3,5-10H,1,4,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPMZWOFIHNTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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